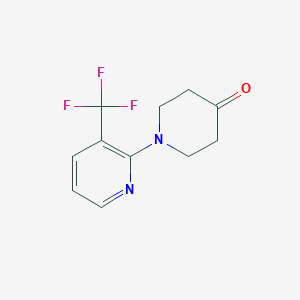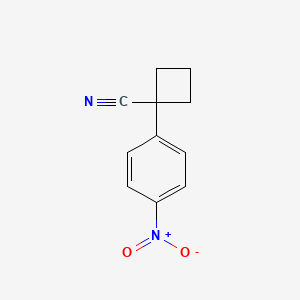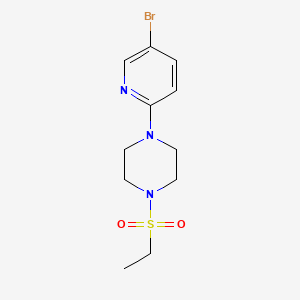![molecular formula C7H8N2O3 B1323497 6,7-二氢-5H-吡唑并[5,1-b][1,3]噁嗪-2-羧酸 CAS No. 718621-99-9](/img/structure/B1323497.png)
6,7-二氢-5H-吡唑并[5,1-b][1,3]噁嗪-2-羧酸
描述
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经系统疾病治疗
该化合物已被鉴定为 PDE4B(磷酸二酯酶 4B)的潜在抑制剂,PDE4B 是一种参与各种神经系统疾病信号通路的酶 。通过抑制 PDE4B,它可能为抑郁症、焦虑症和其他认知功能障碍等疾病提供治疗益处。
抗炎应用
由于其对 PDE4B 的作用,该化合物还表现出抗炎特性 。这使其成为治疗炎症性疾病的候选药物,包括类风湿性关节炎和银屑病等自身免疫性疾病。
代谢性疾病管理
研究表明,PDE4B 抑制剂在管理代谢性疾病方面发挥作用 。该化合物可用于探索针对糖尿病、肥胖症和代谢综合征的新治疗方法,方法是调节与这些疾病相关的炎症通路。
中枢神经系统疾病调节
中枢神经系统 (CNS) 受 PDE4B 活性的高度影响。 像 6,7-二氢-5H-吡唑并[5,1-b][1,3]噁嗪-2-羧酸这样的化合物可用于调节 CNS 活性,为多发性硬化症和帕金森病等疾病提供潜在益处 。
肿瘤学研究
PDE4B 抑制剂已被证明会影响肿瘤微环境,并可能有助于预防肿瘤进展 。该化合物在肿瘤学研究中可能具有价值,特别是在了解癌细胞信号传导和生长方面。
药物开发和合成
作为一种独特的化学实体,该化合物在合成更复杂的分子方面充当构建模块 。它可用于药物开发过程中,以创建具有特定所需活性的新型药物。
作用机制
Target of Action
The primary targets of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to determine the exact biochemical pathways affected by 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid . Future studies should aim to elucidate these pathways to better understand the compound’s biological effects.
Pharmacokinetics
The pharmacokinetic properties of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for determining the compound’s bioavailability and therapeutic potential.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is currently unavailable .
生化分析
Biochemical Properties
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of phosphodiesterase 4B (PDE4B), an enzyme involved in the breakdown of cyclic AMP (cAMP) in cells . By inhibiting PDE4B, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid can modulate cAMP levels, thereby influencing various cellular processes.
Cellular Effects
The effects of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid on cells are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. By modulating cAMP levels through PDE4B inhibition, this compound can influence signaling pathways such as the protein kinase A (PKA) pathway, which plays a crucial role in regulating gene expression and metabolic processes . Additionally, it may affect the expression of genes involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid exerts its effects primarily through binding interactions with PDE4B. This binding inhibits the enzyme’s activity, leading to increased levels of cAMP within cells . The elevated cAMP levels activate PKA, which then phosphorylates various target proteins, resulting in changes in gene expression and cellular functions. This mechanism highlights the compound’s potential as a modulator of intracellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and immunomodulatory properties. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and clearance from the body
Transport and Distribution
Within cells and tissues, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its function, as it may interact with different biomolecules depending on its subcellular distribution.
属性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)5-4-6-9(8-5)2-1-3-12-6/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZDKAJETNSREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620468 | |
| Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
718621-99-9 | |
| Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)







![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)

